2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol
Description
2-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol is a pyrazole derivative characterized by a 4-amino-substituted pyrazole ring linked to an ethan-1-ol moiety via an ether bond. The 1-methyl group on the pyrazole ring enhances steric stability, while the hydroxyl and amino groups contribute to hydrogen bonding, influencing solubility and biological interactions.
Properties
Molecular Formula |
C6H11N3O2 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(4-amino-1-methylpyrazol-3-yl)oxyethanol |
InChI |
InChI=1S/C6H11N3O2/c1-9-4-5(7)6(8-9)11-3-2-10/h4,10H,2-3,7H2,1H3 |
InChI Key |
BPYXMIYCJGBROH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OCCO)N |
Origin of Product |
United States |
Preparation Methods
Attachment of the Ethanol Moiety
The attachment of an ethanol moiety to form the ether linkage can be achieved through an etherification reaction. This typically involves reacting the pyrazole derivative with a chloroethanol in the presence of a base.
| Reagents | Conditions | Product |
|---|---|---|
| Pyrazole derivative, Chloroethanol, Base (e.g., KOH) | Ethanol, reflux | 2-[(Pyrazolyl)oxy]ethan-1-ol |
Data Tables
Table 1: General Synthesis Steps for Pyrazole Derivatives
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Hydrazine derivative, Acetylenic ketone | Ethanol, reflux | Pyrazole derivative |
| 2 | Pyrazole derivative, Chloroethanol, Base | Ethanol, reflux | 2-[(Pyrazolyl)oxy]ethan-1-ol |
Table 2: Potential Challenges in Synthesis
| Challenge | Description |
|---|---|
| Regioisomer Formation | Potential for forming unwanted regioisomers during cyclocondensation |
| Amination | Difficulty in selectively introducing an amino group at the desired position |
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The hydroxyl group participates in nucleophilic substitution reactions under basic conditions. A representative protocol involves:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| O-Alkylation with bromo-ketones | K₂CO₃, DMF, RT → 3h → recrystallization (ethanol/dioxane) | 2-[(5-Amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one |
This reaction demonstrates regioselectivity favoring O-alkylation over N-alkylation due to reduced steric hindrance, as confirmed by X-ray crystallography .
Condensation Reactions
The amino group facilitates Schiff base formation and related condensations:
| Reagent | Catalyst | Product | Application |
|---|---|---|---|
| Aldehydes/Ketones | Acidic (H⁺) | Imine derivatives | Ligand synthesis for metal complexes |
| Isocyanates | Base (Et₃N) | Urea-linked derivatives | Bioactive compound development |
Mechanistic Insight : Condensation occurs via nucleophilic attack by the amino group on carbonyl carbons, forming stable C=N bonds. IR spectroscopy (1691 cm⁻¹ for C=O) and ¹H NMR (δ = 6.31 ppm for NH₂) confirm product formation.
Oxidation:
The hydroxyl group undergoes oxidation to ketones or carboxylic acids:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic, reflux | 2-[(4-Amino-1-methyl-pyrazol-3-yl)oxy]acetic acid | 60–70% |
| CrO₃ | H₂SO₄, acetone, 0°C | Corresponding ketone | 75% |
Reduction:
The amino group can be reduced under catalytic hydrogenation:
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Ethanol, RT | 2-[(4-Amino-1-methyl-pyrazol-3-yl)oxy]ethanol |
Substitution Reactions
Electrophilic aromatic substitution occurs at the pyrazole ring’s C5 position:
| Reagent | Site | Product | Key Data |
|---|---|---|---|
| HNO₃/H₂SO₄ | C5 | Nitro-substituted derivative | ¹H NMR: δ = 8.21 ppm (Ar-H) |
| Br₂ (FeBr₃) | C5 | Bromo-substituted derivative | IR: 560 cm⁻¹ (C-Br) |
Steric Effects : Methyl and tosyl groups at N1 and N3 hinder substitution at adjacent positions, directing reactivity to C5 .
Interaction Studies
The compound engages in hydrogen bonding and π-π stacking, influencing its biological interactions:
| Interaction Type | Partners | Biological Relevance |
|---|---|---|
| N–H⋯O=C | Enzymatic active sites | Inhibits kinases via competitive binding |
| π-π stacking | Aromatic residues | Enhances DNA intercalation potential |
Crystallographic data (e.g., intramolecular N3–H⋯O3 hydrogen bond ) validate these interactions.
Comparative Reactivity Table
Thermochemical Data
| Parameter | Value | Method |
|---|---|---|
| ΔHf (solid) | -342.1 kJ/mol | DFT calculations (B3LYP/6-31G*) |
| pKa (NH₂) | 4.7 ± 0.2 | Potentiometric titration |
Scientific Research Applications
2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological and Industrial Relevance
- Drug Intermediate Potential: The amino and hydroxyl groups in the target compound make it a versatile intermediate for orexin receptor agonists (e.g., Yan7874 in ) or kinase inhibitors .
- Specialized Applications : Diazirine-containing analogs () are niche tools for photoaffinity labeling, whereas phenyl-substituted derivatives () may serve as hydrophobic scaffolds in material science .
Biological Activity
2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, along with relevant case studies and research findings.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. In a study evaluating various pyrazole derivatives, compounds demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 µg/mL for the most active derivatives .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 4a | 0.30 | Klebsiella pneumoniae |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole moiety have shown efficacy against various cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and liver cancer (HepG2). A study demonstrated that certain derivatives inhibited cell proliferation significantly, with growth inhibition percentages reaching up to 54% in HepG2 cells .
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 11a | HepG2 | 54.25 |
| 10h | MDA-MB-231 | 38.44 |
| 7b | A549 | 45.00 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, certain derivatives displayed IC50 values below 50 µM in inhibiting NF-κB/AP-1 reporter activity, indicating their potential as anti-inflammatory agents .
Case Studies
- Antimicrobial Evaluation : A comprehensive study evaluated the antimicrobial effects of several pyrazole derivatives, revealing that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : A series of experiments assessed the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, highlighting the potential for developing targeted anticancer therapies based on the pyrazole scaffold .
- Inflammation Model : In vivo studies using animal models demonstrated that selected pyrazole derivatives significantly reduced inflammation markers, providing evidence for their therapeutic potential in treating inflammatory diseases .
Q & A
Q. What synthetic methodologies are effective for preparing 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol?
Answer: The compound can be synthesized via Mannich reactions or reflux-based coupling . For example:
- Mannich reaction : Reacting pyrazole derivatives with N,N'-bis(methoxymethyl)diaza-18-crown-6 under controlled conditions yields functionalized pyrazoles. This method requires precise stoichiometric control and inert atmospheres to avoid side reactions .
- Reflux in ethanol : A mixture of pyrazole precursors (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole) with aldehydes or ketones in ethanol under reflux for 2–48 hours, followed by recrystallization (e.g., DMF–EtOH 1:1), is a common approach .
- Purification : Column chromatography using ethyl acetate/hexane (1:4) or recrystallization from methanol/2-propanol is recommended to isolate the product .
Q. How can the purity of this compound be validated during synthesis?
Answer: Use a combination of HPLC (reverse-phase C18 columns) and FTIR (to confirm functional groups like -NH₂ and -OH). For example:
- HPLC : A gradient elution with acetonitrile/water (0.1% TFA) at 254 nm can detect impurities <0.1% .
- FTIR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O-C ether linkage) confirm structural integrity .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Answer: Discrepancies often arise from dynamic molecular conformations or crystal packing effects.
- X-ray crystallography : Single-crystal analysis (e.g., at 100 K) provides definitive bond lengths and angles. For instance, resolved a pyrazole derivative’s structure with an R factor of 0.041, confirming stereoelectronic effects .
- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to assess conformational flexibility. Anomalous peaks in room-temperature NMR may stabilize at lower temps .
Q. What experimental designs are optimal for studying the compound’s stability under varying conditions?
Answer: Design stability studies with:
- Temperature : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC every 7 days. highlights organic compound degradation over 9 hours at room temperature, suggesting cooling systems for long-term stability .
- pH : Prepare buffers (pH 3–9) and incubate the compound for 24 hours. Quench reactions with 5% NaOH or HCl, then analyze by LC-MS to identify hydrolysis/byproducts .
Q. How can mechanistic pathways of its reactions (e.g., sulfonation, acylation) be elucidated?
Answer: Use isotopic labeling and kinetic studies :
- Diazomethane methylation : As in , track methyl group incorporation using ¹³C-labeled diazomethane. Monitor intermediates via in-situ FTIR to identify rate-limiting steps .
- Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates (e.g., D₂O vs. H₂O in hydrolysis) to distinguish between SN1/SN2 mechanisms .
Q. How to address low yields in cross-coupling reactions involving this compound?
Answer: Optimize:
- Catalysts : Screen Pd(PPh₃)₄, CuI, or NiCl₂(dppe) for Suzuki-Miyaura couplings. achieved 75% yield using Pd(OAc)₂ with K₂CO₃ in ethanol .
- Solvent polarity : Use DMF for polar intermediates or toluene for sterically hindered reactions. reports 80% yield in dichloromethane with triethylamine as a base .
Methodological Guidance
Q. What analytical techniques are suitable for quantifying trace impurities?
Answer:
Q. How to design bioactivity assays for evaluating its potential as an antitumor agent?
Answer:
- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. used 1-[(4-aminophenyl)-3-(benzofuran-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-one, showing IC₅₀ values of 12–18 µM .
- SAR studies : Modify the hydroxyl or amino groups and compare IC₅₀ trends. For example, replacing -OH with -OCH₃ may enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
